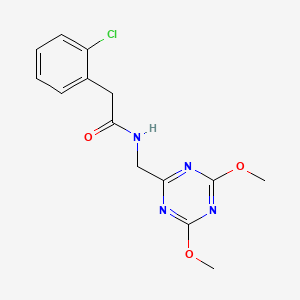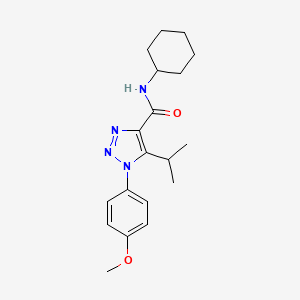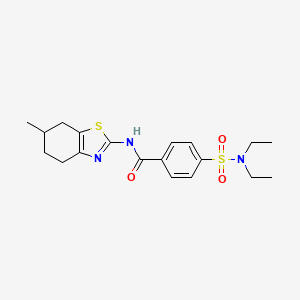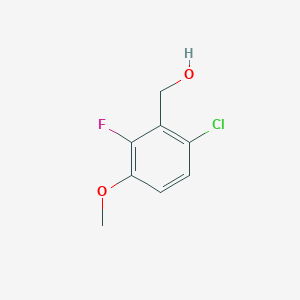
2-(2-chlorophenyl)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(2-chlorophenyl)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)acetamide” is a complex organic molecule. It contains a 2-chlorophenyl group, a 4,6-dimethoxy-1,3,5-triazin-2-yl group, and an acetamide group. These groups are common in many chemical compounds and have various applications, particularly in the field of organic synthesis .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the 4,6-dimethoxy-1,3,5-triazin-2-yl group suggests that this compound might be involved in coupling reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis and characterization of related compounds, such as derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, provide foundational knowledge for creating potential pesticides. These N-derivatives have been characterized using X-ray powder diffraction, highlighting their potential as agricultural chemicals (E. Olszewska, B. Tarasiuk, S. Pikus, 2011).
Ligand-Protein Interactions
Spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs have explored their ligand-protein interactions, photovoltaic efficiency, and potential as photosensitizers in dye-sensitized solar cells (DSSCs). These studies include molecular docking to understand the binding interactions with specific proteins, such as Cyclooxygenase 1 (COX1), demonstrating the compound's potential in drug discovery and photovoltaic applications (Y. Mary et al., 2020).
Antioxidant and Antitumor Activities
Evaluation of nitrogen heterocycles for antioxidant and antitumor activities provides another application area. The synthesis of specific derivatives and their subsequent characterization through spectroscopy techniques have opened avenues for investigating their biological activities, presenting a potential for therapeutic applications (M. A. El-Moneim et al., 2011).
Efficient Condensing Agent
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) is highlighted for its role as an efficient condensing agent leading to the formation of amides and esters, suggesting the importance of triazine derivatives in synthetic organic chemistry. This compound shows effectiveness in facilitating condensation reactions under mild conditions, demonstrating the chemical versatility of triazine derivatives (M. Kunishima et al., 1999).
Therapeutic Effects in Viral Infections
A novel anilidoquinoline derivative related to the structure has shown significant antiviral and antiapoptotic effects in vitro. Its efficacy in treating Japanese encephalitis in mice, through significant decreases in viral load and increased survival rates, underscores the potential medical applications of similar compounds (Joydeep Ghosh et al., 2008).
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O3/c1-21-13-17-11(18-14(19-13)22-2)8-16-12(20)7-9-5-3-4-6-10(9)15/h3-6H,7-8H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWDOBBASFIBCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)CC2=CC=CC=C2Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2739357.png)




![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2739369.png)



![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2739375.png)
![4-[1-(2-Methoxyethyl)benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2739376.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2739377.png)

